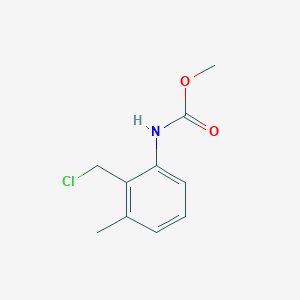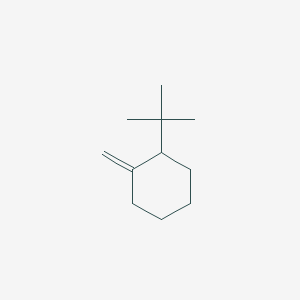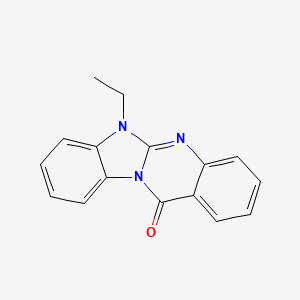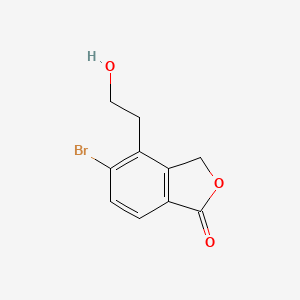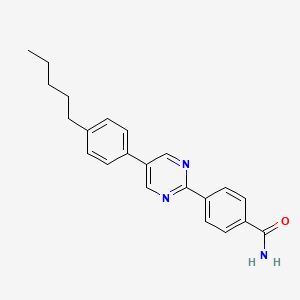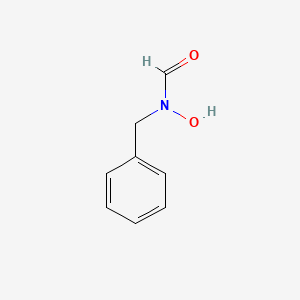
benzyl-(N-hydroxy)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
benzyl-(N-hydroxy)formamide is an organic compound with the molecular formula C8H9NO2 It is a member of the formamide family, characterized by the presence of a formyl group attached to a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzyl-(N-hydroxy)formamide involves the selective N-formylation of N-hydroxylamines. This process typically includes reacting N-hydroxylamine with 2,2,2-trifluoroethylformate in an optionally buffered solvent. The reaction is conducted at temperatures ranging from 50°C to 70°C . Another method involves the oximation of hydroxylamine hydrochloride followed by reduction with sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
benzyl-(N-hydroxy)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.
科学研究应用
benzyl-(N-hydroxy)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of benzyl-(N-hydroxy)formamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it forms a chelate with the zinc ion in the active site of metalloproteinases, thereby inhibiting their activity . This interaction is crucial for its potential therapeutic applications.
相似化合物的比较
Similar Compounds
Similar compounds to benzyl-(N-hydroxy)formamide include other N-hydroxyformamides and N-hydroxylamines. These compounds share similar structural features but differ in their specific functional groups and substituents.
Uniqueness
This compound is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it particularly valuable in medicinal chemistry for designing enzyme inhibitors and other bioactive molecules .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development across multiple fields.
属性
CAS 编号 |
31335-70-3 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC 名称 |
N-benzyl-N-hydroxyformamide |
InChI |
InChI=1S/C8H9NO2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,7,11H,6H2 |
InChI 键 |
DTDVWUSGUXOBQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(C=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
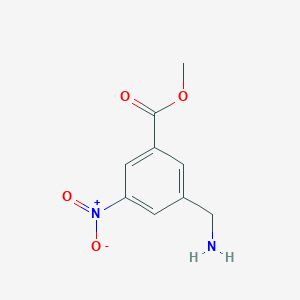
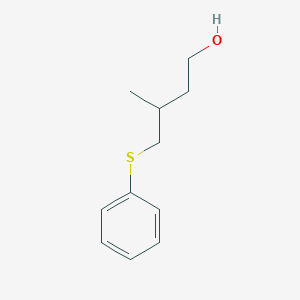
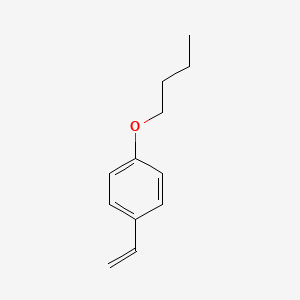
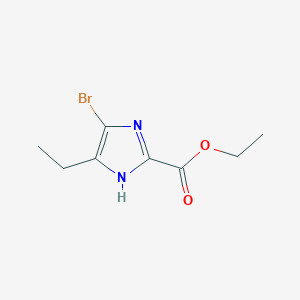
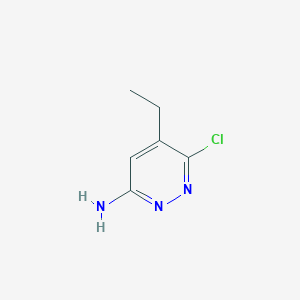
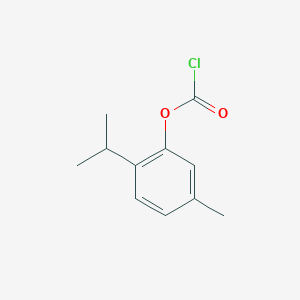
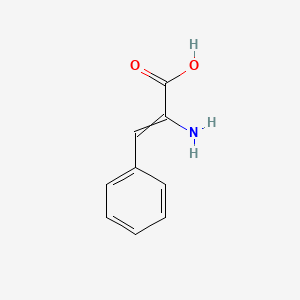
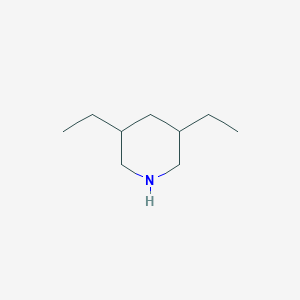
![1-[(6-Chloropyridin-3-yl)carbonyl]-1,4-diazepane](/img/structure/B8649141.png)
